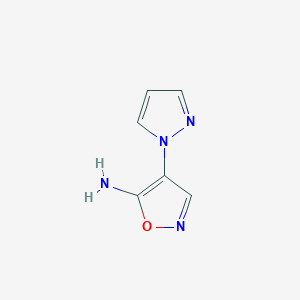
4-(1H-Pyrazol-1-YL)isoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-pyrazol-1-yl)-5-isoxazolamine is a heterocyclic compound that features both pyrazole and isoxazole rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-1-yl)-5-isoxazolamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-diketones to form pyrazole intermediates, which are then further reacted with hydroxylamine to form the isoxazole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 4-(1H-pyrazol-1-yl)-5-isoxazolamine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1H-pyrazol-1-yl)-5-isoxazolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole or isoxazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of alkylated or arylated derivatives
Applications De Recherche Scientifique
4-(1H-Pyrazol-1-YL)isoxazol-5-amine is a chemical compound with the molecular formula C6H6N4O . Structures containing pyrazole and isoxazole rings are known for their diverse biological activities and are frequently explored in medicinal chemistry for potential therapeutic applications .
Potential Applications
While the search results do not provide specific case studies or comprehensive data tables focusing solely on the applications of "this compound," the results do highlight the uses of related compounds and their potential.
As inhibitors
- CDK2 Inhibitors A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which are pyrazole derivatives, have exhibited potent CDK2 inhibitory activity . One compound in the series displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines and induced apoptosis in ovarian cancer cells .
- IL-17 and IFN-gamma Inhibitors 1-(4-(isoxazol-5-yl)-1h-pyrazol-1-yl)-2-methylpropan-2-ol derivatives and related compounds are potential IL-17 and IFN-gamma inhibitors for treating autoimmune diseases and chronic inflammation .
- Prostaglandin D Synthase Inhibitors Triazoles fused with heterocyclic compounds have uses as prostaglandin D synthase inhibitors .
Building Blocks for Synthesis
- Isoxazol-5-ones and pyrazol-3-ones Isoxazol-5-ones and pyrazol-3-ones are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities and structural versatility . These scaffolds serve as key building blocks in the synthesis of bioactive molecules and pharmaceutical agents, owing to their unique structural features and pharmacological properties .
Potential Therapeutic Agent
- Isoxazole-5-one and pyrazol-3-one scaffolds have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, anti-mycobacterium, anti-HIV, anti-obesity, anti-androgen, analgesic, and HDAC inhibitor properties .
Other activities
- Membrane integrity agonist
- Aspulvinone dimethylallyltrasferase inhibitor
- Insulysin inhibitor
- Cyclic AMP phosphodiesterase inhibitor
- Antineoplastic
- Chlordecone reductase inhibitor
- Alkaline phosphatase inhibitor
- HMGCS2 expression inhibitor
- HIF1A expression inhibitor
- JAK2 expression inhibitor
- Preneoplastic conditions treatment
- Antinociceptive
- PfA-M1 aminopeptidase inhibitor
Mécanisme D'action
The mechanism of action of 4-(1H-pyrazol-1-yl)-5-isoxazolamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparaison Avec Des Composés Similaires
- 4-(1H-pyrazol-1-yl)benzenesulfonamide
- 1-(5-(4-(benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Comparison: 4-(1H-pyrazol-1-yl)-5-isoxazolamine is unique due to the presence of both pyrazole and isoxazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications .
Propriétés
Formule moléculaire |
C6H6N4O |
|---|---|
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
4-pyrazol-1-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C6H6N4O/c7-6-5(4-9-11-6)10-3-1-2-8-10/h1-4H,7H2 |
Clé InChI |
UOPYLFSGKRCYBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)C2=C(ON=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















